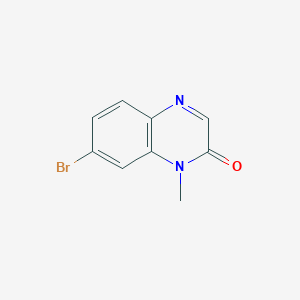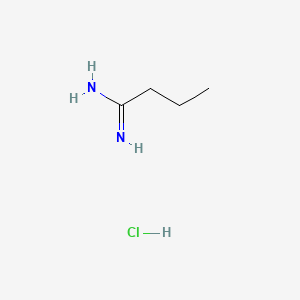
2-(2-aminophenyl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminophenyl)-N,N-dimethylacetamide (APDMA) is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been synthesized using a variety of methods, and is used in many laboratory experiments. APDMA has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
2-(2-Aminophenyl)-N,N-dimethylacetamide plays a crucial role in various chemical reactions and synthesis processes. For instance, it is involved in the acylation of amines by carboxylic acid anhydrides in amide solvents, demonstrating acid autocatalysis properties (Koton et al., 1988). Additionally, its use in the preparation of poly(imide amide)s, where it forms part of the solvent system, highlights its utility in polymer synthesis. These polymers exhibit desirable characteristics such as high thermal stability and transparency, making them suitable for applications like gas separation membranes (Dinari et al., 2015).
Analytical Chemistry
In analytical chemistry, this compound contributes to the development of novel probes for sensitive detection of carbonyl compounds. Its derivatives have been used to measure trace amounts of aldehydes and ketones in environmental water samples, demonstrating high sensitivity and low detection limits (Houdier et al., 2000).
Photocatalytic Activities
This compound also finds application in photocatalytic activities. Research has shown its involvement in the photocatalytic reduction of CO2, where it serves as a reaction solvent. This utilization signifies its potential in environmental applications, particularly in efforts to mitigate carbon emissions (Kuramochi et al., 2014).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, derivatives of this compound have been investigated for antimicrobial activity. Compounds synthesized from this chemical have shown effectiveness against various microbial species, suggesting its potential in developing new antimicrobial agents (Gul et al., 2017).
Material Science
Furthermore, in material science, this compound is involved in the fabrication of novel aromatic poly(amine-imide)s. These materials, with their excellent solubility and thermal stability, are promising for various high-performance applications (Cheng et al., 2005).
Orientations Futures
While specific future directions for “2-(2-aminophenyl)-N,N-dimethylacetamide” are not available, research into similar compounds like 2-aminobenzothiazoles is ongoing. These compounds have shown potential in various applications in synthetic organic chemistry and biological fields due to their potent pharmacological activities .
Analyse Biochimique
Biochemical Properties
2-(2-aminophenyl)-N,N-dimethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and gene expression. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDACs can lead to alterations in the acetylation status of histones, thereby affecting gene expression . This compound may also impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histone proteins . This inhibition can result in the activation or repression of specific genes, depending on the context. Additionally, this compound may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular functions, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in cellular functions and potential damage to tissues. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with HDACs can influence the acetylation status of metabolic enzymes, thereby affecting their activity and the overall metabolic state of the cell. Additionally, this compound may be involved in pathways related to amino acid metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes, which determine its ability to penetrate and accumulate in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with HDACs suggests a nuclear localization, where it can modulate chromatin structure and gene expression. Additionally, the compound may localize to other subcellular regions, such as the cytoplasm or mitochondria, depending on its interactions with other biomolecules.
Propriétés
IUPAC Name |
2-(2-aminophenyl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJSFPAIYHSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512275 |
Source


|
| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86162-60-9 |
Source


|
| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



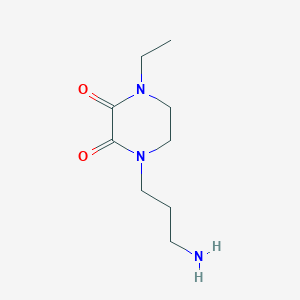
![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)
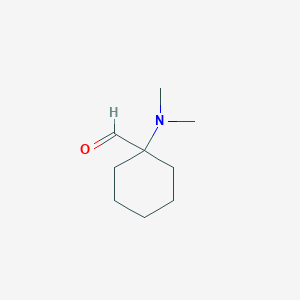


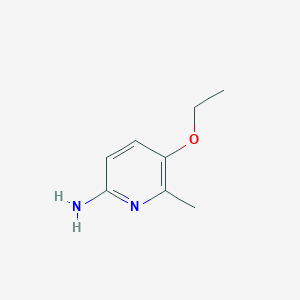
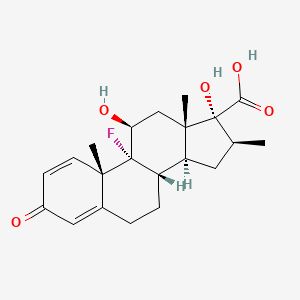

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)
